

Degradation of 4-Hydroxy Fenofibric Acid: A Technical Overview

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Compound of Interest

Compound Name: 4-Hydroxy Fenofibric Acid

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This technical guide provides a comprehensive overview of the degradation products and pathways of fenofibric acid, the active metabolite of the lipid-lowering agent fenofibrate. While the specific degradation of a "4-Hydroxy" derivative of fenofibric acid is not prominently documented in publicly available literature, this document focuses on the well-established degradation profile of fenofibric acid under various stress conditions. The information presented is crucial for understanding the stability of the drug substance and for the development of robust analytical methods.

Overview of Fenofibric Acid Degradation

Fenofibric acid, chemically known as 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative stress conditions.^{[1][2]} Forced degradation studies are instrumental in identifying potential degradation products that could arise during manufacturing, storage, or in vivo, thus ensuring the safety and efficacy of the final drug product.

The primary degradation pathways involve the hydrolysis of the ester group in the parent drug, fenofibrate, to form fenofibric acid, and further degradation of fenofibric acid itself.^{[1][3]}

Identified Degradation Products

Forced degradation studies on fenofibrate and fenofibric acid have identified several key degradation products. The structures of these degradants have been elucidated using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).^[1]

The major degradation products identified under different stress conditions are summarized below:

Degradation Product Name	Chemical Structure	Formation Condition	Reference
2-[4-(4-chlorobenzoyl) phenoxy]-2-methyl propanoic acid (Fenofibric Acid)	C ₁₇ H ₁₅ ClO ₄	Alkaline hydrolysis of Fenofibrate	^[1] ^[3]
Methyl 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoate	-	Acidic hydrolysis of Fenofibrate	^[1] ^[3]
Isopropyl acetate	-	Acidic hydrolysis	^[1]
4-hydroxy benzoic acid	-	Acidic hydrolysis	^[1]
Benzoic acid	-	Acidic hydrolysis	^[1]

Quantitative Degradation Data

The extent of degradation of fenofibrate and the formation of its degradation products have been quantified under various stress conditions.

Stress Condition	Drug	Degradation (%)	Reference
1 M HCl at 70°C for 2 hours	Fenofibrate	26%	[1]
1 M NaOH at 70°C	Fenofibrate	Almost complete	[1]
Acid Hydrolysis	Atorvastatin (in combination)	> 5%	[4]
Peroxide Degradation	Atorvastatin (in combination)	> 5%	[4]
Thermal Degradation	Atorvastatin (in combination)	> 5%	[4]
Alkali Hydrolysis	Ezetimibe (in combination)	> 15%	[4]

Experimental Protocols

The identification and quantification of fenofibric acid and its degradation products are primarily achieved through reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

RP-HPLC Method for Identification of Degradation Products[3]

- Chromatographic System: Shimadzu LC-2010 CHT system with SIL-20 AC HT autosampler, LC-20 AD pump, and SPD-20A detector.
- Column: Waters X Bridge C18 column (250x4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile: water (75:25 v/v).
- Flow Rate: 1 mL/min.
- Detection Wavelength: 286 nm.
- Injection Volume: 20 µL.

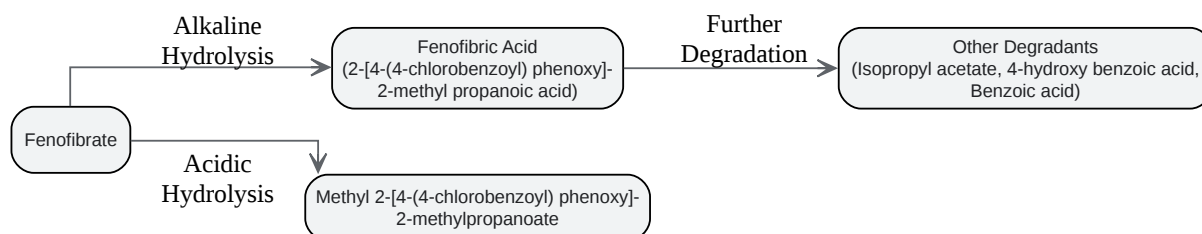
- Column Temperature: Ambient.

LC-MS/MS Method for Characterization of Degradation Products[1]

- Chromatographic System: Not specified.
- Column: C18 column.
- Mobile Phase: Water–acetonitrile (25:75 v/v).
- Flow Rate: 1 mL/min.
- Detection Wavelength: 286 nm.
- Injection Volume: 20 µL.
- Column Temperature: 25 °C.

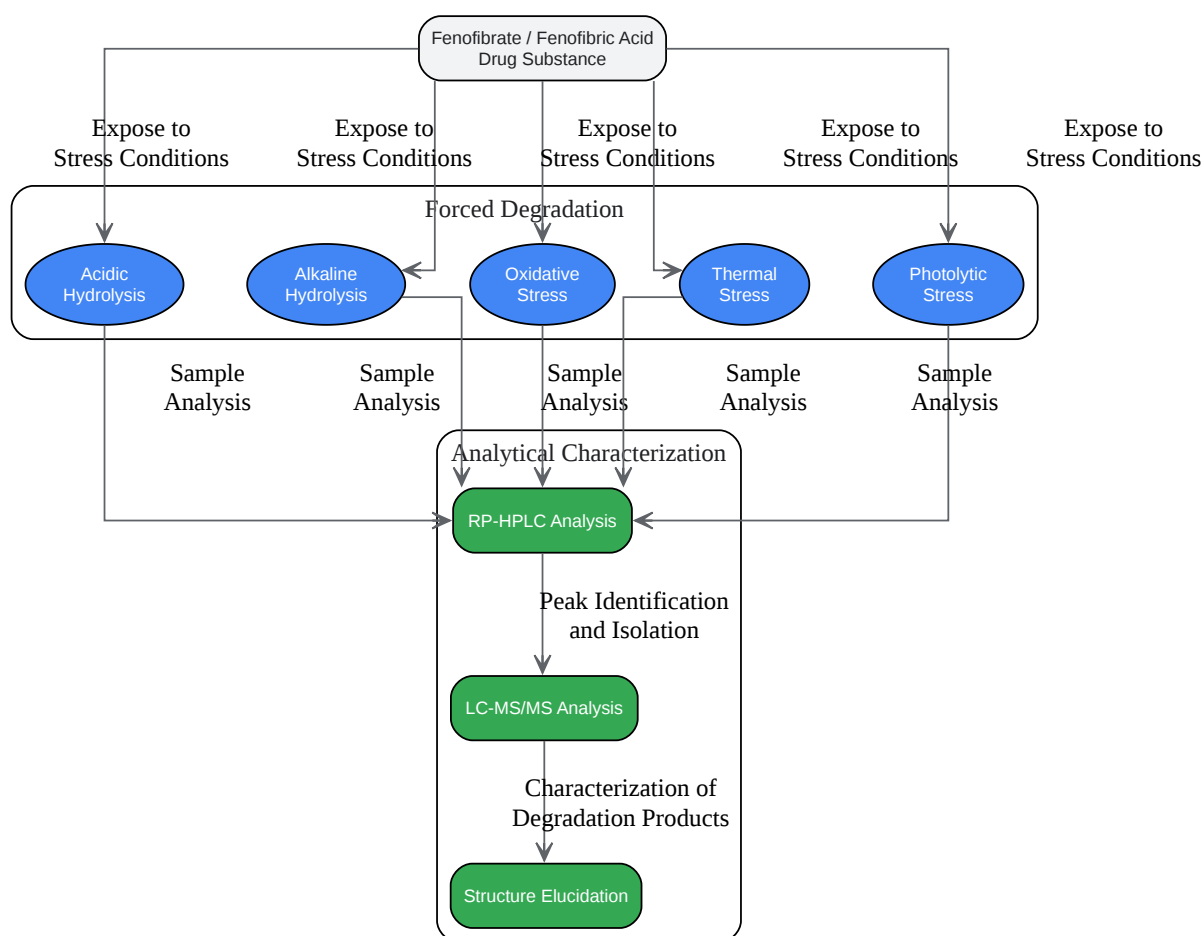
Degradation Pathways and Experimental Workflow

The following diagrams illustrate the degradation pathways of fenofibrate and a typical experimental workflow for analyzing its degradation products.



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Caption: Degradation pathways of Fenofibrate under hydrolytic stress.



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Caption: Experimental workflow for forced degradation studies.

Conclusion

The degradation of fenofibric acid, primarily investigated through forced degradation studies of its prodrug fenofibrate, yields several identifiable products under hydrolytic and oxidative stress. A thorough understanding of these degradation pathways and the implementation of robust, stability-indicating analytical methods are essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing fenofibrate or fenofibric acid. While information on a "4-Hydroxy" derivative is scarce, the principles and methodologies outlined in this guide provide a solid foundation for investigating the stability of any related compound.

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